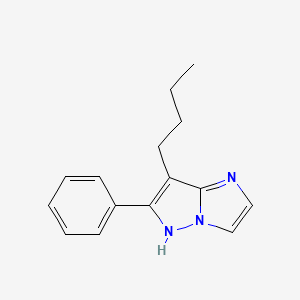
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. These compounds are known for their diverse biological activities and are used as building blocks in various pharmaceutical and chemical applications . The structure of this compound consists of a fused imidazole and pyrazole ring system, with butyl and phenyl substituents at the 7 and 6 positions, respectively.
Métodos De Preparación
The synthesis of 7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole can be achieved through a one-pot three-component reaction. This involves the reaction of various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride under reflux conditions . This method is efficient and provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Análisis De Reacciones Químicas
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a potential candidate for diabetes treatment . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their anti-inflammatory and antidiabetic activities.
Imidazo[1,2-b]pyrazole derivatives: Other derivatives in this family may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
130598-84-4 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
7-butyl-6-phenyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C15H17N3/c1-2-3-9-13-14(12-7-5-4-6-8-12)17-18-11-10-16-15(13)18/h4-8,10-11,17H,2-3,9H2,1H3 |
Clave InChI |
XDKKGMMTJLTPON-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















